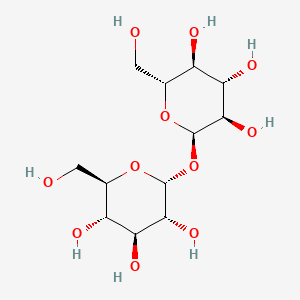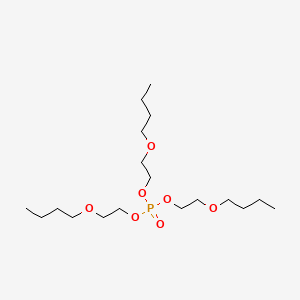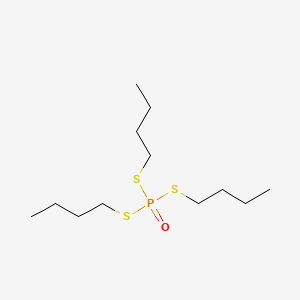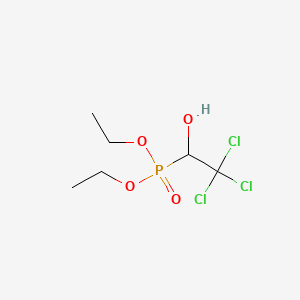
Janex-1
Descripción general
Descripción
WHI-P131 es un potente e inhibidor selectivo de la Janus quinasa 3 (Jak3). Este nuevo derivado de quinazolina inhibe la actividad enzimática de la Jak3 constitutivamente activa sin afectar a Jak1, Jak2 u otras quinasas de tirosina de la familia . Se ha demostrado que inhibe la fosforilación de tirosina inducida por la trombina de Stat1 y Stat3, lo que la hace útil en el estudio de enfermedades como la leucemia linfoblástica aguda, el glioblastoma multiforme y la tromboembolia .
Mecanismo De Acción
WHI-P131 ejerce sus efectos inhibiendo la actividad enzimática de la Janus quinasa 3 (Jak3) constitutivamente activa sin afectar a Jak1, Jak2 u otras quinasas de tirosina de la familia . También inhibe la fosforilación de tirosina inducida por la trombina de Stat1 y Stat3 . Esta inhibición conduce a la supresión de la adhesión y la migración celular en células de glioblastoma y a la inducción de la apoptosis en varias líneas celulares cancerosas .
Análisis Bioquímico
Biochemical Properties
Janex-1 specifically inhibits JAK3, with an IC50 value of 78 μM . It shows little inhibitory activity against JAK1/2, or Zap/Syk or SRC tyrosine kinases . The inhibition of JAK3 by this compound is highly specific, which makes it a valuable tool for studying the role of JAK3 in biochemical reactions .
Cellular Effects
This compound has been shown to decrease the expression of tumor necrosis factor (TNF)-α-induced cell adhesion molecules in human umbilical vein endothelial cells (HUVECs) . This downregulation is mediated via suppression of STAT3 phosphorylation and nuclear factor-κB (NF-κB) activation .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of JAK3 and subsequent suppression of iNOS expression . This leads to a decrease in the production of nitric oxide (NO), thereby affecting subsequent cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function . It is administered at doses ranging from 5 to 100 mg/kg .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have a dose-response effect . The effective dose 50 (ED50) value is 7.44 mg/kg . At high doses, this compound significantly reduces CPK and LDH levels .
Metabolic Pathways
This compound is involved in the JAK/STAT signaling pathway . It interacts with JAK3, an enzyme involved in this pathway .
Métodos De Preparación
WHI-P131 se suministra como un polvo liofilizado. Para un stock de 15 mM, 5 mg de polvo se reconstituyen en 998 μl de dimetilsulfóxido (DMSO) . Las concentraciones de trabajo y la duración del tratamiento pueden variar dependiendo del efecto deseado . El compuesto es estable durante 24 meses en forma liofilizada cuando se almacena a 4ºC, desecado. Una vez en solución, debe almacenarse a -20ºC y utilizarse en un plazo de 2 meses para evitar la pérdida de potencia .
Análisis De Reacciones Químicas
WHI-P131 se somete a varios tipos de reacciones, incluyendo la inhibición de la actividad enzimática y la fosforilación. Es un inhibidor selectivo de la Janus quinasa 3 (Jak3) y no afecta a Jak1, Jak2 u otras quinasas de tirosina de la familia . El compuesto también ha demostrado inhibir la fosforilación de tirosina inducida por la trombina de Stat1 y Stat3 . Los reactivos comunes utilizados en estas reacciones incluyen DMSO para la solubilidad y varias líneas celulares para probar sus efectos .
Aplicaciones Científicas De Investigación
WHI-P131 tiene una amplia gama de aplicaciones de investigación científica:
Comparación Con Compuestos Similares
WHI-P131 es único en su inhibición selectiva de la Janus quinasa 3 (Jak3) sin afectar a otras quinasas como Jak1 y Jak2 . Compuestos similares incluyen:
Propiedades
IUPAC Name |
4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-3-5-11(20)6-4-10/h3-9,20H,1-2H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZUXBLMYUPGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301226692 | |
| Record name | 4-(4′-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301226692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202475-60-3 | |
| Record name | 4-(4′-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202475-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | WHI P131 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202475603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4′-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301226692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JANEX-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J8Q49TR3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















